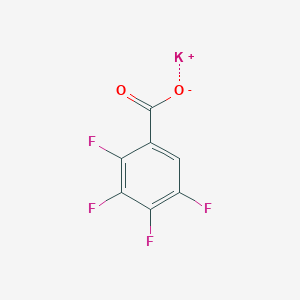
2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone
Vue d'ensemble
Description
2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone is a chemical compound with the molecular formula C11H14O8 and a molecular weight of 274.22 g/mol . It is a white crystalline solid with a melting point of 54-56°C . This compound is a derivative of D-arabinonic acid and is characterized by the presence of three acetyl groups and a gamma-lactone ring.
Méthodes De Préparation
The synthesis of 2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone typically involves the acetylation of D-arabinonic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl groups at positions 2, 3, and 5. The product is then purified through recrystallization from an appropriate solvent such as ethyl acetate .
Analyse Des Réactions Chimiques
2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield D-arabinonic acid and acetic acid.
Reduction: Reduction reactions can convert the gamma-lactone ring to a diol structure.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents.
Applications De Recherche Scientifique
2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites . The gamma-lactone ring can undergo hydrolysis to release D-arabinonic acid, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone can be compared with other similar compounds such as:
2,3,5-Tri-O-benzyl-D-arabinonic acid, gamma-lactone: This compound has benzyl groups instead of acetyl groups and exhibits different reactivity and applications.
2,3,5-Tri-O-trimethylsilyl-D-arabinonic acid, gamma-lactone: This compound has trimethylsilyl groups and is used in different synthetic applications.
The uniqueness of this compound lies in its specific acetylation pattern and the presence of the gamma-lactone ring, which imparts distinct chemical properties and reactivity .
Propriétés
IUPAC Name |
[(2R,3R,4S)-3,4-diacetyloxy-5-oxooxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-10H,4H2,1-3H3/t8-,9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIILXWRHIYAEQM-BBBLOLIVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(=O)O1)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C(=O)O1)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















